molecular formula C15H30N2O2 B1597633 N,N,N',N'-Tetrapropylmalonamide CAS No. 143356-43-8

N,N,N',N'-Tetrapropylmalonamide

Cat. No.: B1597633
CAS No.: 143356-43-8
M. Wt: 270.41 g/mol
InChI Key: GXMHNVKZIWPXAP-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrapropylmalonamide is an organic compound with the molecular formula C15H30N2O2. It is a colorless to light yellow clear liquid, known for its applications in various chemical processes. The compound is characterized by its two tertiary amide groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetrapropylmalonamide can be synthesized through the reaction of malonic acid with propylamine under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bonds. The process can be summarized as follows:

    Reactants: Malonic acid and propylamine.

    Dehydrating Agent: Thionyl chloride or phosphorus trichloride.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The temperature is maintained between 50-70°C.

Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetrapropylmalonamide involves large-scale reactors with precise control over temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the product. The final product is purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N,N,N’,N’-Tetrapropylmalonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction of N,N,N’,N’-Tetrapropylmalonamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.

    Substitution: The amide groups in N,N,N’,N’-Tetrapropylmalonamide can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

Scientific Research Applications

N,N,N’,N’-Tetrapropylmalonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrapropylmalonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its amide groups can participate in hydrogen bonding and electrostatic interactions, influencing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

    N,N,N’,N’-Tetramethylmalonamide: Similar structure but with methyl groups instead of propyl groups.

    N,N,N’,N’-Tetraethylmalonamide: Contains ethyl groups instead of propyl groups.

    N,N,N’,N’-Tetra-n-butylmalonamide: Features butyl groups in place of propyl groups.

Comparison: N,N,N’,N’-Tetrapropylmalonamide is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and binding properties. Compared to its methyl and ethyl counterparts, the propyl groups provide a balance between hydrophobicity and steric hindrance, making it suitable for a broader range of applications .

Properties

IUPAC Name

N,N,N',N'-tetrapropylpropanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-5-9-16(10-6-2)14(18)13-15(19)17(11-7-3)12-8-4/h5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXMHNVKZIWPXAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CC(=O)N(CCC)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368357
Record name N,N,N',N'-Tetrapropylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143356-43-8
Record name N,N,N',N'-Tetrapropylmalonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-Tetrapropylmalonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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